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Compound of Interest

Compound Name: Carsalam

Cat. No.: B1662507

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, with the systematic name 2H-1,3-benzoxazine-2,4(3H)-dione, is a nonsteroidal anti-
inflammatory agent.[1][2][3] Its chemical formula is CsHsNOs, and it has a molecular weight of
163.13 g/mol .[1][4] As with many small molecule drugs, mass spectrometry is an indispensable
tool for its analysis in various matrices. This document provides a detailed guide to the mass
spectrometry analysis of Carsalam, including predicted fragmentation pathways and a general
protocol for its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS).

Predicted Mass Spectrometry Fragmentation of
Carsalam

Due to the limited availability of public domain mass spectra for Carsalam, a predicted
fragmentation pathway has been generated based on its chemical structure and common
fragmentation principles in mass spectrometry. The proposed pathway will be crucial for
developing selective and sensitive quantitative methods.

The structure of Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione) contains a stable benzoxazine
ring system. Under collision-induced dissociation (CID), the initial fragmentation is likely to
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involve the loss of small neutral molecules such as carbon monoxide (CO) and carbon dioxide
(CO2).

Key Predicted Fragmentation Steps:

e Initial Loss of COz: The molecule is expected to readily lose a molecule of carbon dioxide (44
Da) from the dione moiety of the oxazine ring.

e Subsequent Loss of CO: Following the initial loss of COz, a further loss of a carbon
monoxide molecule (28 Da) is a probable fragmentation step.

e Ring Opening and Further Fragmentation: Alternative fragmentation could involve the
opening of the heterocyclic ring followed by characteristic losses.

These predicted fragmentation patterns can be used to select precursor and product ions for
developing a Multiple Reaction Monitoring (MRM) assay for quantitative analysis.

Quantitative Analysis of Carsalam by LC-MS/MS

The following is a general protocol for the quantitative analysis of Carsalam in a biological
matrix (e.g., plasma) using LC-MS/MS. This protocol should be considered a starting point for
method development and will require optimization for specific applications.

Table 1: Predicted MRM T . for C |

Collision Energy

Analyte Precursor lon (m/z) Product lon (m/z) (eV)

e
Carsalam 164.03 [M+H]* 120.04 To be optimized
Carsalam 164.03 [M+H]* 92.05 To be optimized

Note: The precursor ion is the protonated molecule [M+H]*. Product ions are based on the
predicted fragmentation pathway (loss of CO2 and subsequent loss of CO). Collision energies
need to be optimized experimentally.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)
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e To 100 pL of plasma sample, add 300 uL of cold acetonitrile containing the internal standard.

e Vortex mix for 1 minute to precipitate proteins.

e Centrifuge at 10,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

o Reconstitute the residue in 100 pL of the mobile phase.

« Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions
Parameter Recommended Condition
C18 reverse-phase column (e.g., 50 x 2.1 mm,
Column

3.5 um)

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

Start with 5% B, ramp to 95% B over 5 minutes,

Gradient hold for 2 minutes, then return to initial
conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5puL
3. Mass Spectrometry Conditions
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Parameter

Recommended Condition

lonization Mode

Electrospray lonization (ESI), Positive

lon Source Temperature 500°C
lon Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Scan Type

Multiple Reaction Monitoring (MRM)
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Caption: Predicted ESI-MS/MS fragmentation pathway of protonated Carsalam.

LC-MS/MS Experimental Workflow for Carsalam
Quantification
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LC-MS/MS Workflow for Carsalam Analysis

Sample Preparation

Plasma Sample

i

Protein Precipitation
(Acetonitrile)

i

Centrifugation

;

Supernatant Evaporation

Y

Reconstitution

LC-MS/MS Analysis

LC Separation
(C18 Column)

ESI lonization
(Positive Mode)

Tandem MS Detection

ocessing

Quantification

Click to download full resolution via product page

Caption: General workflow for the quantitative analysis of Carsalam in biological matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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